molecular formula C18H12ClN3O B5549635 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol

2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5549635
M. Wt: 321.8 g/mol
InChI Key: BMWFKXAEXBWZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol, also known as CPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CPP belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In

Scientific Research Applications

2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory effects on a variety of enzymes, including cyclin-dependent kinases, glycogen synthase kinase-3β, and p38 mitogen-activated protein kinase. These enzymes are involved in various cellular processes, such as cell cycle regulation, apoptosis, and inflammation, making 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol a promising candidate for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it is believed to involve the inhibition of specific enzymes through the formation of stable complexes. 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to bind to the ATP-binding site of cyclin-dependent kinases, preventing the phosphorylation of target proteins and leading to cell cycle arrest and apoptosis. Additionally, 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been reported to inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism and neuronal development. By inhibiting this enzyme, 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. In vitro studies have demonstrated that 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6, and reduce the activation of nuclear factor-κB. These effects suggest that 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol may have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been reported to exhibit analgesic effects in animal models of pain, suggesting that it may have potential as a novel painkiller. Finally, 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to exhibit antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit a wide range of enzymes. However, there are also some limitations to its use. For example, 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a relatively complex molecule, which may make it difficult to synthesize and purify. Additionally, the mechanism of action of 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol. First, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol, which may provide insights into its potential therapeutic applications. Second, studies are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol in animal models and human clinical trials. Third, studies are needed to explore the potential applications of 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol in drug discovery and development, particularly in the areas of cancer and neurodegenerative diseases. Finally, studies are needed to explore the potential applications of 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol in other areas, such as pain management and inflammation.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 4-chlorophenylhydrazine and ethyl acetoacetate in the presence of a catalyst, followed by cyclization with phenyl isocyanate. The final product is obtained through the hydrolysis of the ethyl ester using sodium hydroxide. This method has been reported to yield 2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol with high purity and yield, making it suitable for large-scale production.

properties

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-14-8-6-13(7-9-14)16-10-17-20-15(11-18(23)22(17)21-16)12-4-2-1-3-5-12/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWFKXAEXBWZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=C(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

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